Benzoic acid-carboxy-14C

Vue d'ensemble

Description

Molecular Structure Analysis

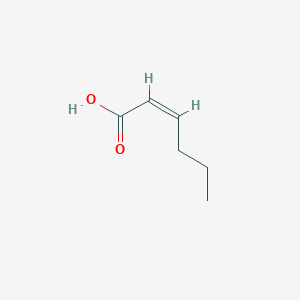

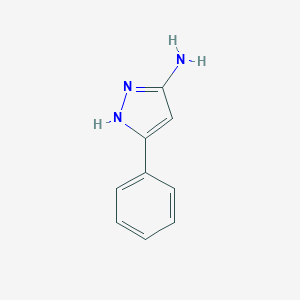

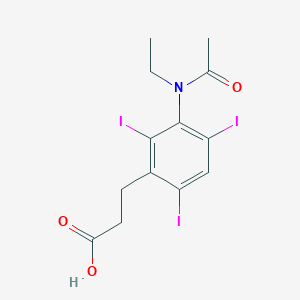

The molecular structure of Benzoic acid-carboxy-14C is represented by the SMILES string O14Cc1ccccc1 . This indicates that it has a carboxylic acid group (COOH) attached to a benzene ring.Physical And Chemical Properties Analysis

Benzoic acid-carboxy-14C is a crystalline compound . It has a mass shift of M+2 and is stored at a temperature of 2-8°C . The density of this compound reduces to 1.075 grams per cubic centimetre at a temperature of 130°C .Applications De Recherche Scientifique

Production of 14C-labeled carboxylic acids : A method to produce [1-14C] benzoic acid in less than 20 minutes with high yield, suitable for studies in human metabolism and positron emission tomography (Ferro-Flores et al., 1993).

Studying bacterial metabolism of benzoic acid : Research has shown that 3,5-Cyclohexadiene-1,2-diol-1-carboxylic acid, a metabolite of benzoic acid, is enzymatically converted to catechol in bacteria, with [14C]benzoic acid being used to trace this process (Reiner, 1971).

Synthesis of 2,5-dihydroxy[carboxy-14C]benzoic acid : This compound, also known as gentisic acid, has been synthesized for applications in electrochemical protein modification, starting from [carboxy-14C]salicylic acid (John et al., 1986).

Biosynthesis studies in plants : [carboxyl-13C, 14C]Benzoic acid has been used to study the biosynthesis of the benzoyl moiety of cocaine in Erythroxylum coca plants (Leete et al., 1988).

Environmental radiocarbon monitoring : Synthetic benzoic acid samples, using the synthesis method of benzoic acid, have been utilized in monitoring radiocarbon (14C) in the environment, particularly in the vicinity of nuclear facilities (Feng et al., 2020).

Study of drug transport in biological systems : [14C]benzoic acid has been used to investigate the transfer of aromatic carboxylic acids in the olfactory system and their uptake in brain tissue following intranasal administration in mice (Eriksson et al., 1999).

Safety And Hazards

Benzoic acid-carboxy-14C can cause skin irritation and serious eye damage . It may also cause respiratory irritation . Prolonged or repeated exposure, if inhaled, can cause damage to organs, specifically the lungs . It is harmful to aquatic life . Safety measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Propriétés

IUPAC Name |

benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)/i7+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPYMKLBDIGXBTP-WGGUOBTBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[14C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid-carboxy-14C | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.